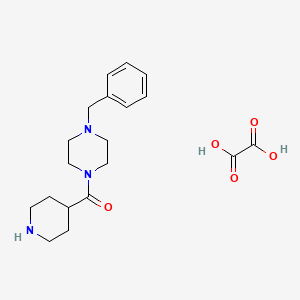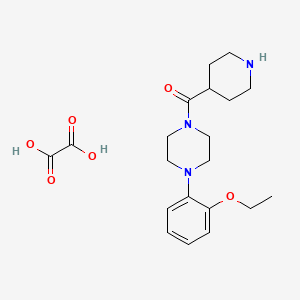![molecular formula C26H35N3O3 B3950784 2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B3950784.png)
2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol
描述
2-({4-[(4-benzyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)-6-ethoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRL-15572 and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of BRL-15572 involves its binding to the dopamine D3 receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
BRL-15572 has been found to have several biochemical and physiological effects. One of the main effects of BRL-15572 is its ability to decrease dopamine signaling. This decrease in dopamine signaling has been found to have several physiological effects, including a decrease in reward-seeking behavior and a decrease in drug-seeking behavior. BRL-15572 has also been found to have anxiolytic effects, which may be related to its ability to decrease dopamine signaling.
实验室实验的优点和局限性
One of the main advantages of BRL-15572 is its high selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool for studying this receptor. However, one of the limitations of BRL-15572 is its limited solubility in water. This can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on BRL-15572. One area of research is the development of more soluble analogs of BRL-15572. This would make it easier to use in experiments and potentially increase its effectiveness. Another area of research is the study of the effects of BRL-15572 on other dopamine receptors. This could provide insight into the role of dopamine signaling in other physiological processes. Finally, the potential therapeutic applications of BRL-15572 should be explored, particularly in the treatment of addiction and anxiety disorders.
科学研究应用
BRL-15572 has been extensively studied for its potential applications in scientific research. One of the main applications of BRL-15572 is as a tool for studying the dopamine D3 receptor. This receptor is involved in several physiological processes, including reward, motivation, and addiction. BRL-15572 has been found to be a highly selective and potent antagonist of the dopamine D3 receptor, making it an ideal tool for studying this receptor.
属性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-24-10-6-9-23(25(24)30)20-27-13-11-22(12-14-27)26(31)29-17-15-28(16-18-29)19-21-7-4-3-5-8-21/h3-10,22,30H,2,11-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIKXTFLIXUKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-benzyl-4-[(1-benzyl-4-piperidinyl)carbonyl]piperazine](/img/structure/B3950715.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950724.png)
![1-benzyl-4-{[1-(4-ethylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950735.png)
![1-benzyl-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950740.png)
![1-benzyl-4-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950744.png)
![1-benzyl-4-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950752.png)
![1-benzyl-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3950758.png)
![1-benzyl-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950765.png)
![1-benzyl-4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950776.png)
![1-benzyl-4-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950791.png)
![1-benzyl-4-{[1-(3,4,5-trimethoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3950796.png)

![1-(2-ethoxyphenyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine oxalate](/img/structure/B3950821.png)